

# The Pharmacokinetics and Metabolism of Enrofloxacin in Poultry: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enrofloxacin monohydrochloride*

Cat. No.: B571203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enrofloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, is a cornerstone in the management of bacterial infections in poultry. Its broad spectrum of activity against Gram-negative and Gram-positive bacteria, coupled with favorable pharmacokinetic properties, has led to its widespread use in treating respiratory, enteric, and systemic infections.<sup>[1][2]</sup> A thorough understanding of its pharmacokinetic profile and metabolic fate within different poultry species is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in poultry, with a focus on data-driven insights and detailed experimental methodologies.

## Pharmacokinetic Profile of Enrofloxacin in Poultry

The pharmacokinetic behavior of enrofloxacin in poultry is characterized by rapid absorption and extensive distribution to various tissues.<sup>[1][3]</sup> The drug is available in oral and parenteral formulations, with oral administration through drinking water being a common route for mass medication in commercial poultry operations.<sup>[4]</sup>

## Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of enrofloxacin in broiler chickens and turkeys following various routes of administration. These values can vary based on factors such as age, health status, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h)    | t½β (h)         | Bioavailability (F%) | Reference |
|-------------------------|--------------|--------------|-------------|-----------------|----------------------|-----------|
| Oral                    | 5            | 0.99         | 2           | 12.5-13.7 (MRT) | 80.1                 | [5]       |
| Oral                    | 10           | 2.44 ± 0.06  | 1.64 ± 0.04 | 14.23 ± 0.46    | 64.0 ± 0.2           | [6][7]    |
| Oral                    | 10           | 1.61 ± 0.203 | 2           | 8.391 ± 0.312   | 78.96 ± 6.728        | [8]       |
| Oral                    | 10           | 1.79 ± 0.283 | 2           | 8.458 ± 0.906   | 88.94 ± 10.89        | [8]       |
| Oral                    | 10           | 1.35         | 4           | 24.76 ± 3.67    | -                    | [9]       |
| Oral                    | 10           | 2.06         | 1.84        | -               | 77.3                 | [10]      |
| Oral                    | 10           | 1.535        | 1.0         | 13.2            | -                    | [11]      |
| Intravenous             | 5            | -            | -           | 12.5-13.7 (MRT) | -                    | [5]       |
| Intravenous             | 10           | -            | -           | 10.29 ± 0.45    | -                    | [6][7]    |
| Intramuscular           | 5            | 2.01         | 1           | 12.5-13.7 (MRT) | -                    | [5]       |
| Intramuscular           | 10           | -            | -           | 4.06            | 87.5                 | [3][12]   |
| Subcutaneous            | 10           | -            | -           | 4.48            | 80.8                 | [3][12]   |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; MRT: Mean Residence Time. Values are presented as mean ± standard error or as a range where applicable.

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Turkeys

| Route of Administration | Dose (mg/kg) | Sex    | Cmax (µg/mL) | F (%) | Reference |
|-------------------------|--------------|--------|--------------|-------|-----------|
| Oral                    | 10           | Male   | -            | 79.61 | [13]      |
| Oral                    | 10           | Female | -            | 77.83 | [13]      |
| Intravenous             | 10           | Male   | -            | -     | [13]      |
| Intravenous             | 10           | Female | -            | -     | [13]      |

Cmax: Maximum plasma concentration; F: Bioavailability. Note: Detailed Cmax and Tmax values for oral administration in turkeys were not specified in the cited study.

## Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in poultry is de-ethylation to its active metabolite, ciprofloxacin.[1][6][7][14] This biotransformation occurs mainly in the liver.[1] Ciprofloxacin itself possesses significant antibacterial activity, contributing to the overall therapeutic effect of enrofloxacin administration. The extent of this metabolism can be assessed by the ratio of the Area Under the Curve (AUC) of ciprofloxacin to that of enrofloxacin.

In turkeys, the ratio of ciprofloxacin AUC to enrofloxacin AUC was found to be 4.4% in males and 6.84% in females after intravenous administration.[13] Following oral administration in turkeys, higher serum concentrations of ciprofloxacin were observed in females.[13] In broiler chickens, the plasma level of ciprofloxacin was calculated to be 4.9% of the enrofloxacin level based on the ratio of their respective mean AUCs.[9]



[Click to download full resolution via product page](#)

Metabolic conversion of enrofloxacin to ciprofloxacin in the liver.

## Experimental Protocols

The following section outlines a generalized experimental protocol for conducting a pharmacokinetic study of enrofloxacin in poultry, based on methodologies reported in the scientific literature.

### Animal Model and Housing

- Species: Broiler chickens (e.g., Ross, Cobb) or turkeys of a specific age and weight range.[4]  
[5]
- Health Status: Clinically healthy birds, acclimatized to the experimental conditions for a period of at least one week prior to the study.[15]
- Housing: Housed in pens with controlled temperature, humidity, and lighting, with ad libitum access to feed and water. Feed should be antibiotic-free.[15]

### Drug Administration

- Formulation: Commercially available enrofloxacin oral solution or injectable formulation.
- Dose: A predetermined dose, typically ranging from 5 to 10 mg/kg body weight.[3][5]
- Routes of Administration:
  - Oral (p.o.): Administered directly into the crop using a gavage tube to ensure accurate dosing.[8]
  - Intravenous (i.v.): Administered into a wing vein (e.g., brachial vein).[5]
  - Intramuscular (i.m.): Injected into the pectoral muscle.[5]
  - Subcutaneous (s.c.): Injected under the skin of the neck.[12]

### Blood Sampling

- Sampling Sites: Blood samples are typically collected from the jugular vein or a wing vein.[5]

- Sampling Time Points: A series of blood samples are collected at predetermined time intervals post-drug administration. A typical schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.[5]
- Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

## Analytical Methodology

- Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a commonly used method for the quantification of enrofloxacin and ciprofloxacin in plasma and tissues.[1][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[17]
- Sample Preparation: This typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[16][17]
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is typically used.[1][17]
  - Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1][17]
  - Detection: Fluorescence detection with excitation and emission wavelengths typically around 280 nm and 450 nm, respectively.[1]

## Pharmacokinetic Analysis

- The plasma concentration-time data for each bird is analyzed using non-compartmental or compartmental pharmacokinetic models with the aid of specialized software (e.g., WinNonlin).[8][9]
- Key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life ( $t_{1/2}\beta$ ), and bioavailability (F) are calculated.



[Click to download full resolution via product page](#)

A typical experimental workflow for a poultry pharmacokinetic study.

## Residue Depletion

The depletion of enrofloxacin and its metabolite ciprofloxacin from edible tissues is a critical consideration for ensuring food safety. Studies have shown that these residues can persist in various tissues, with the liver often exhibiting the slowest depletion rate.[\[18\]](#) Withdrawal times are established based on the time it takes for residue levels to fall below the maximum residue limits (MRLs) set by regulatory authorities. It is important to note that residues can also accumulate in non-edible tissues such as feathers, which can be a potential source of environmental contamination.[\[4\]](#)[\[18\]](#)

## Conclusion

The pharmacokinetic profile of enrofloxacin in poultry is well-characterized, demonstrating good absorption, wide distribution, and a rate of elimination that allows for effective therapeutic concentrations to be maintained with appropriate dosing regimens. The metabolism to ciprofloxacin contributes to its overall antibacterial efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important veterinary antibiotic. A thorough understanding of these principles is essential for the responsible and effective use of enrofloxacin in poultry production, ultimately contributing to both animal health and public safety.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- 2. brieflands.com [brieflands.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of enrofloxacin given by the oral, intravenous and intramuscular routes in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [avmajournals.avma.org](https://www.avmajournals.avma.org) [avmajournals.avma.org]
- 7. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Pharmacokinetics, Pharmacodynamic Efficacy Prediction Indexes and Monte Carlo Simulations of Enrofloxacin Hydrochloride Against Bacterial Strains That Induce Common Clinical Diseases in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Pharmacokinetic evaluation of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin in male and female turkeys following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocolupulone against Clostridium perfringens in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open Veterinary Journal [openveterinaryjournal.com]
- 17. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 18. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Enrofloxacin in Poultry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571203#pharmacokinetics-and-metabolism-of-enrofloxacin-in-poultry>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)